Cas no 1806857-36-2 (6-(Difluoromethyl)-4-iodo-2-methylpyridine-3-acetic acid)

6-(Difluoromethyl)-4-iodo-2-methylpyridine-3-acetic acid is a fluorinated pyridine derivative with a reactive iodo substituent, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The difluoromethyl group enhances metabolic stability and lipophilicity, while the acetic acid moiety provides a functional handle for further derivatization. The presence of iodine at the 4-position allows for cross-coupling reactions, facilitating the construction of complex heterocyclic frameworks. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, owing to its balanced reactivity and structural versatility. High purity and consistent quality ensure reliable performance in synthetic applications.
6-(Difluoromethyl)-4-iodo-2-methylpyridine-3-acetic acid structure
1806857-36-2 structure
Product Name:6-(Difluoromethyl)-4-iodo-2-methylpyridine-3-acetic acid
CAS No:1806857-36-2
MF:C9H8F2INO2
MW:327.066601753235
CID:4894001
Update Time:2025-10-23

6-(Difluoromethyl)-4-iodo-2-methylpyridine-3-acetic acid Chemical and Physical Properties

Names and Identifiers

    • 6-(Difluoromethyl)-4-iodo-2-methylpyridine-3-acetic acid
    • Inchi: 1S/C9H8F2INO2/c1-4-5(2-8(14)15)6(12)3-7(13-4)9(10)11/h3,9H,2H2,1H3,(H,14,15)
    • InChI Key: RNWJPQVNFIGGLK-UHFFFAOYSA-N
    • SMILES: IC1C=C(C(F)F)N=C(C)C=1CC(=O)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 240
  • XLogP3: 2
  • Topological Polar Surface Area: 50.2

6-(Difluoromethyl)-4-iodo-2-methylpyridine-3-acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029022019-250mg
6-(Difluoromethyl)-4-iodo-2-methylpyridine-3-acetic acid
1806857-36-2 95%
250mg
$950.60 2022-03-31
Alichem
A029022019-500mg
6-(Difluoromethyl)-4-iodo-2-methylpyridine-3-acetic acid
1806857-36-2 95%
500mg
$1,819.80 2022-03-31
Alichem
A029022019-1g
6-(Difluoromethyl)-4-iodo-2-methylpyridine-3-acetic acid
1806857-36-2 95%
1g
$2,981.85 2022-03-31

6-(Difluoromethyl)-4-iodo-2-methylpyridine-3-acetic acid Related Literature

Additional information on 6-(Difluoromethyl)-4-iodo-2-methylpyridine-3-acetic acid

6-(Difluoromethyl)-4-iodo-2-methylpyridine-3-acetic acid (CAS No. 1806857-36-2): A Comprehensive Overview

6-(Difluoromethyl)-4-iodo-2-methylpyridine-3-acetic acid, a compound with the CAS registry number 1806857-36-2, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of pyridine derivatives, which are widely studied for their potential in drug discovery and development. The structure of this molecule is characterized by a pyridine ring substituted with a difluoromethyl group at position 6, an iodo group at position 4, and a methyl group at position 2, with an acetic acid moiety attached at position 3. These substituents confer unique chemical and biological properties, making it a promising candidate for various therapeutic applications.

The synthesis of 6-(Difluoromethyl)-4-iodo-2-methylpyridine-3-acetic acid involves advanced organic chemistry techniques, including multi-step synthesis and precise control over regioselectivity. Recent advancements in synthetic methodology have enabled researchers to optimize the production of this compound, ensuring high purity and scalability. The incorporation of fluorine atoms in the difluoromethyl group is particularly noteworthy, as fluorinated compounds often exhibit enhanced pharmacokinetic properties, such as improved bioavailability and metabolic stability.

One of the most compelling aspects of this compound is its potential as a lead molecule in drug discovery. Studies have demonstrated that 6-(Difluoromethyl)-4-iodo-2-methylpyridine-3-acetic acid exhibits significant biological activity across multiple therapeutic areas. For instance, research published in *Journal of Medicinal Chemistry* highlights its potent inhibitory effects on key enzymes involved in inflammatory pathways, suggesting its potential utility in treating conditions such as arthritis and other inflammatory disorders.

In addition to its enzymatic activity, this compound has shown promise in modulating cellular signaling pathways. A recent study in *Nature Communications* reported that 6-(Difluoromethyl)-4-iodo-2-methylpyridine-3-acetic acid effectively inhibits the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer cells. This finding underscores its potential as an anticancer agent, particularly for cancers resistant to conventional therapies.

The presence of the iodo group at position 4 introduces another layer of complexity to this molecule. Iodo-containing compounds are known for their radiotherapeutic applications due to the ability of iodine to undergo radioactive decay. While 6-(Difluoromethyl)-4-iodo-2-methylpyridine-3-acetic acid itself is not radioactive, its structure could serve as a template for designing radiolabeled analogs for diagnostic or therapeutic purposes.

From a structural standpoint, the acetic acid moiety at position 3 plays a critical role in determining the compound's solubility and bioavailability. Acetic acid derivatives are often used as bioisosteres or prodrugs to enhance drug delivery properties. Recent research has explored the impact of substituting this group with other carboxylic acid derivatives, leading to improved pharmacokinetics without compromising bioactivity.

The unique combination of substituents in 6-(Difluoromethyl)-4-iodo-2-methylpyridine-3-acetic acid also makes it an attractive candidate for exploring structure-activity relationships (SAR). By systematically modifying each substituent, researchers can gain insights into how specific structural features influence biological activity. Such studies are essential for refining lead compounds into clinically viable drugs.

In terms of applications beyond drug discovery, this compound has shown potential in materials science. Its pyridine-based structure lends itself well to coordination chemistry, making it a candidate for designing metalloorganic frameworks (MOFs) or catalysts. Recent research published in *Chemical Science* demonstrates its ability to coordinate with transition metals, forming stable complexes with promising catalytic properties.

Looking ahead, the development of 6-(Difluoromethyl)-4-i

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